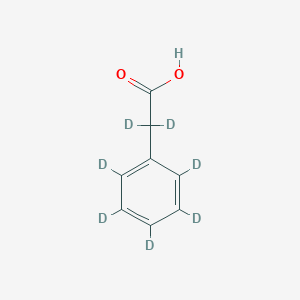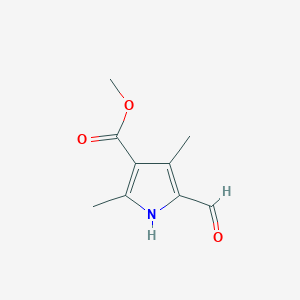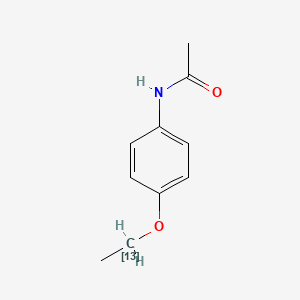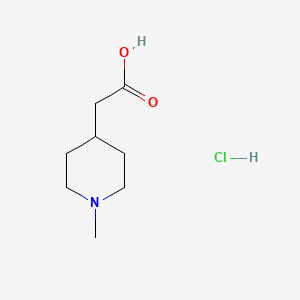
2,4-Dimethyl-3-fluorobenzaldehyd
Übersicht
Beschreibung
2,4-Dimethyl-3-fluorobenzaldehyde is a chemical compound with the molecular formula C9H9FO and a molecular weight of 152.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2,4-Dimethyl-3-fluorobenzaldehyde is 1S/C9H9FO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
2,4-Dimethyl-3-fluorobenzaldehyde is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Organische Synthese
“2,4-Dimethyl-3-fluorobenzaldehyd” wird häufig als synthetisches Zwischenprodukt in der organischen Chemie verwendet . Die Anwesenheit der Aldehydgruppe ermöglicht es ihm, eine Vielzahl von Reaktionen einzugehen, wodurch die Synthese einer großen Bandbreite an organischen Verbindungen ermöglicht wird .
Herstellung von Schiff-Basen
Aufgrund der Aldehydgruppe kann “this compound” verwendet werden, um durch eine Kondensationsreaktion eine Vielzahl von Schiff-Basen-Verbindungen herzustellen . Schiff-Basen haben eine große Bandbreite an Anwendungen, einschließlich der Verwendung als Liganden in der Koordinationschemie und als Zwischenprodukte in der organischen Synthese .
Antimikrobielle Eigenschaften
Es wurde festgestellt, dass einige Schiff-Basen-Verbindungen, die von “this compound” abgeleitet sind, antimikrobielle Eigenschaften besitzen . Dies macht es zu einer wertvollen Verbindung bei der Entwicklung neuer antimikrobieller Mittel .
Halogenaustauschreaktionen
Das Fluoratom in “this compound” kann durch eine Oxidationsreaktion ersetzt werden . Diese Eigenschaft ist nützlich bei Halogenaustauschreaktionen, ein häufiges Verfahren in der organischen Synthese .
Materialwissenschaften
In der Materialwissenschaft kann “this compound” bei der Synthese neuartiger Materialien verwendet werden. Die Anwesenheit des Fluoratoms kann die Eigenschaften des resultierenden Materials beeinflussen, wie z. B. seine Reaktivität, Stabilität und elektronische Eigenschaften .
Pharmazeutische Forschung
“this compound” kann auch in der pharmazeutischen Forschung verwendet werden. Die Reaktivität der Verbindung ermöglicht es, sie bei der Synthese verschiedener Arzneimittel zu verwenden .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, or vapors, and avoiding contact with skin and eyes .
Wirkmechanismus
Target of Action
2,4-Dimethyl-3-fluorobenzaldehyde is a type of fluorobenzaldehyde . Fluorobenzaldehydes are known to be used in the synthesis of a variety of Schiff base compounds . These Schiff base compounds can interact with various targets, including metal ions like Co(II), Ni(II), Cu(II), and Zn(II), forming complexes that have been shown to possess antimicrobial properties .
Mode of Action
The mode of action of 2,4-Dimethyl-3-fluorobenzaldehyde is primarily through its participation in condensation reactions to form Schiff base compounds . These reactions involve the aldehyde group of the 2,4-Dimethyl-3-fluorobenzaldehyde molecule reacting with a primary amine to form a Schiff base . This reaction is a nucleophilic aromatic substitution reaction .
Biochemical Pathways
The biochemical pathways affected by 2,4-Dimethyl-3-fluorobenzaldehyde are largely dependent on the specific Schiff base compounds that are formed. These compounds can interact with various biochemical pathways through their ability to form complexes with metal ions . The exact pathways affected would depend on the specific Schiff base compound and the biological context in which it is acting.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution
Result of Action
The result of the action of 2,4-Dimethyl-3-fluorobenzaldehyde is the formation of Schiff base compounds that can have various effects at the molecular and cellular level. For example, some Schiff base compounds derived from fluorobenzaldehydes have been found to have antimicrobial properties .
Action Environment
The action of 2,4-Dimethyl-3-fluorobenzaldehyde can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate and extent of the condensation reactions that the compound undergoes to form Schiff base compounds . Additionally, the presence of different primary amines in the environment can influence the specific Schiff base compounds that are formed .
Biochemische Analyse
Biochemical Properties
2,4-Dimethyl-3-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes its oxidation to the corresponding carboxylic acid. Additionally, 2,4-Dimethyl-3-fluorobenzaldehyde can form Schiff bases with primary amines, which are important intermediates in the synthesis of various bioactive compounds .
Cellular Effects
The effects of 2,4-Dimethyl-3-fluorobenzaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins and subsequent changes in gene expression. Furthermore, 2,4-Dimethyl-3-fluorobenzaldehyde can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 2,4-Dimethyl-3-fluorobenzaldehyde exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can act as a competitive inhibitor for enzymes that utilize aldehydes as substrates. Additionally, 2,4-Dimethyl-3-fluorobenzaldehyde can form covalent adducts with nucleophilic residues in proteins, leading to changes in their structure and function. These interactions can result in altered gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethyl-3-fluorobenzaldehyde can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that prolonged exposure to 2,4-Dimethyl-3-fluorobenzaldehyde can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of 2,4-Dimethyl-3-fluorobenzaldehyde in animal models vary with dosage. At low doses, the compound may have minimal effects on physiological processes. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Studies have identified threshold doses above which adverse effects become significant, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
2,4-Dimethyl-3-fluorobenzaldehyde is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, 2,4-Dimethyl-3-fluorobenzaldehyde is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, it may interact with specific transporters or binding proteins that facilitate its uptake and distribution. The compound’s localization within different cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2,4-Dimethyl-3-fluorobenzaldehyde is critical for its activity. It can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or targeting signals. These localizations can affect the compound’s interactions with biomolecules and its overall biochemical effects. For example, mitochondrial localization may enhance its impact on cellular respiration and energy production .
Eigenschaften
IUPAC Name |
3-fluoro-2,4-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYIONJXXXXOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476368 | |
| Record name | 2,4-DIMETHYL-3-FLUOROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363134-36-5 | |
| Record name | 3-Fluoro-2,4-dimethylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363134-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-DIMETHYL-3-FLUOROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601144.png)





![Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1601152.png)


![[2,3'-Bipyridin]-6'-amine](/img/structure/B1601161.png)
![Pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B1601162.png)

![([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)](/img/structure/B1601164.png)
